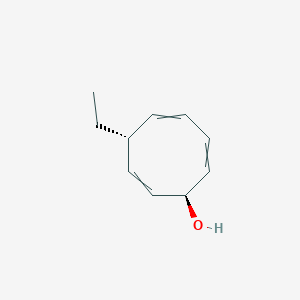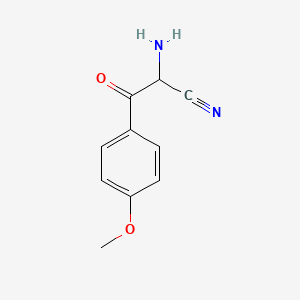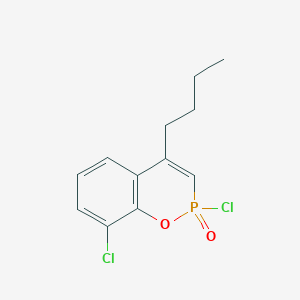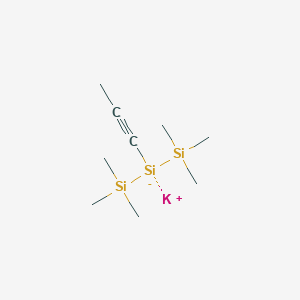
Potassium;prop-1-ynyl-bis(trimethylsilyl)silanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;prop-1-ynyl-bis(trimethylsilyl)silanide is a chemical compound with the molecular formula C9H21KSi3 It is known for its unique structure, which includes a potassium ion bonded to a prop-1-ynyl group and two trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;prop-1-ynyl-bis(trimethylsilyl)silanide typically involves the reaction of a potassium source with a prop-1-ynyl-bis(trimethylsilyl)silane precursor. One common method is to react potassium hydride (KH) with prop-1-ynyl-bis(trimethylsilyl)silane in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the compound. The process may also include purification steps such as recrystallization or distillation to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;prop-1-ynyl-bis(trimethylsilyl)silanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions, reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanols or siloxanes, while reduction reactions may produce simpler silanes. Substitution reactions can result in a wide range of functionalized silanes .
Applications De Recherche Scientifique
Potassium;prop-1-ynyl-bis(trimethylsilyl)silanide has several scientific research applications, including:
Biology: The compound can be used in the synthesis of bioactive molecules and as a tool for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which potassium;prop-1-ynyl-bis(trimethylsilyl)silanide exerts its effects involves the interaction of the potassium ion with various molecular targets. The prop-1-ynyl and trimethylsilyl groups can participate in chemical reactions, leading to the formation of new bonds and the modification of existing structures. The specific pathways involved depend on the nature of the reaction and the target molecules .
Comparaison Avec Des Composés Similaires
Potassium;prop-1-ynyl-bis(trimethylsilyl)silanide can be compared with other similar compounds, such as:
Potassium bis(trimethylsilyl)amide: Similar in structure but lacks the prop-1-ynyl group.
Potassium trimethylsilylacetylide: Contains a trimethylsilyl group but has a different alkyne structure.
Potassium hexamethyldisilazide: Contains two trimethylsilyl groups but has a different nitrogen-based structure.
Propriétés
Numéro CAS |
825626-74-2 |
|---|---|
Formule moléculaire |
C9H21KSi3 |
Poids moléculaire |
252.62 g/mol |
Nom IUPAC |
potassium;prop-1-ynyl-bis(trimethylsilyl)silanide |
InChI |
InChI=1S/C9H21Si3.K/c1-8-9-10(11(2,3)4)12(5,6)7;/h1-7H3;/q-1;+1 |
Clé InChI |
KDGIHZXTHPZRKM-UHFFFAOYSA-N |
SMILES canonique |
CC#C[Si-]([Si](C)(C)C)[Si](C)(C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14205756.png)
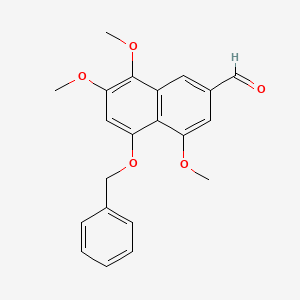
![4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14205786.png)
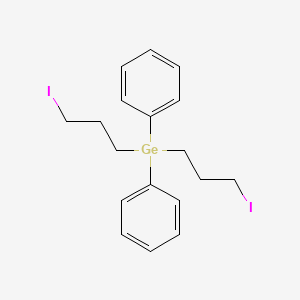
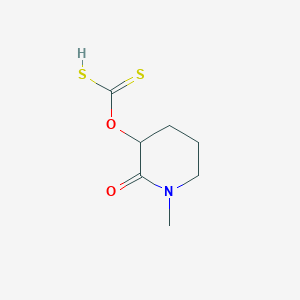
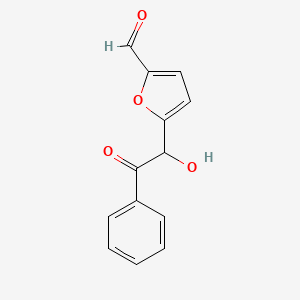
![Aziridine, 2-(bromomethyl)-1-[(2-bromophenyl)methyl]-](/img/structure/B14205808.png)
![4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14205814.png)
![1-Ethyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B14205822.png)
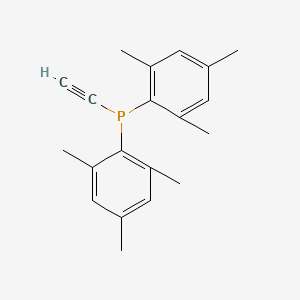
![4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14205840.png)
